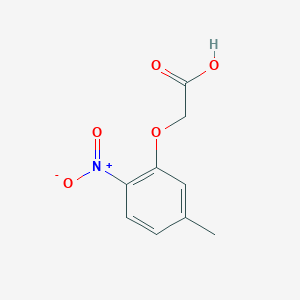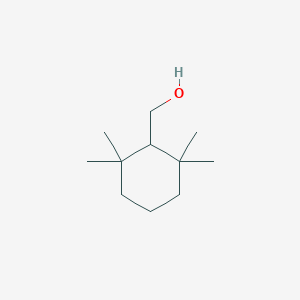
(2,2,6,6-Tetramethylcyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,6,6-Tetramethylcyclohexyl)methanol is an organic compound with the molecular formula C11H22O It is a cyclohexanol derivative characterized by the presence of four methyl groups at the 2 and 6 positions of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol typically involves the hydrogenation of (2,2,6,6-Tetramethylcyclohexyl)ketone. The hydrogenation process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions of temperature and pressure. The reaction can be represented as follows:
(2,2,6,6-Tetramethylcyclohexyl)ketone+H2Pd/Cthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,6,6-Tetramethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,2,6,6-Tetramethylcyclohexyl)ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to (2,2,6,6-Tetramethylcyclohexane) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: (2,2,6,6-Tetramethylcyclohexyl)ketone.
Reduction: (2,2,6,6-Tetramethylcyclohexane).
Substitution: (2,2,6,6-Tetramethylcyclohexyl)chloride.
Applications De Recherche Scientifique
(2,2,6,6-Tetramethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2,6,6-Tetramethylcyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2,6,6-Tetramethylcyclohexyl)ketone
- (2,2,6,6-Tetramethylcyclohexane)
- (2,2,6,6-Tetramethylcyclohexyl)chloride
Uniqueness
(2,2,6,6-Tetramethylcyclohexyl)methanol is unique due to its specific structural features, such as the presence of four methyl groups on the cyclohexane ring, which influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H22O |
|---|---|
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylcyclohexyl)methanol |
InChI |
InChI=1S/C11H22O/c1-10(2)6-5-7-11(3,4)9(10)8-12/h9,12H,5-8H2,1-4H3 |
Clé InChI |
SYBAMBUWFXNSNI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1CO)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


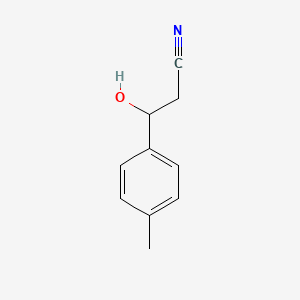
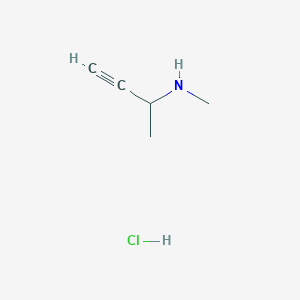
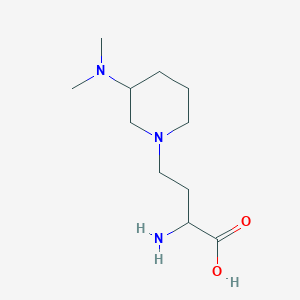
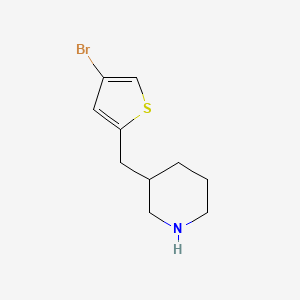
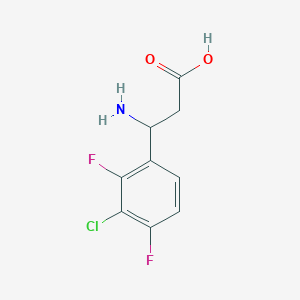
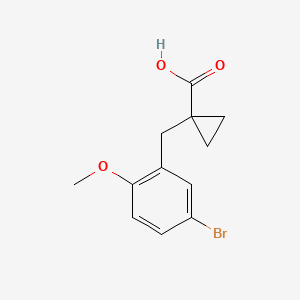
![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
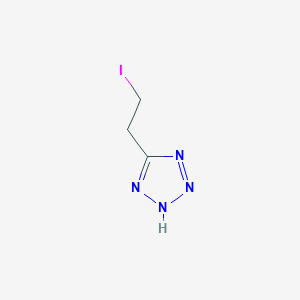
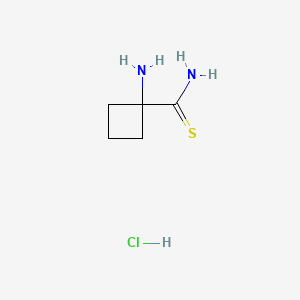
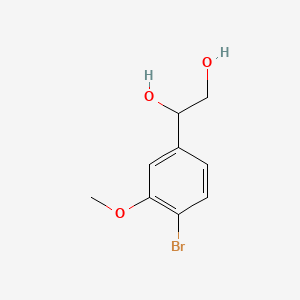
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)

